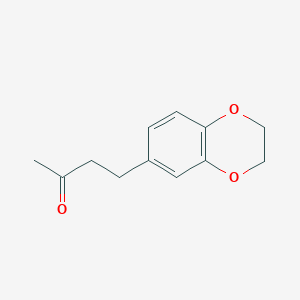

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one

Overview

Description

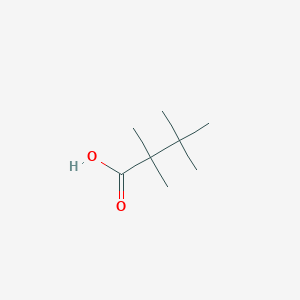

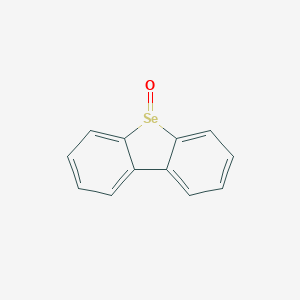

“4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one” is a chemical compound that has been studied for its antibacterial properties . It is a benzodioxine and its molecular weight is 206.24 .

Synthesis Analysis

This compound has been synthesized in studies aiming to create new antibacterial agents . The synthesis process involved combining sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3 . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that the compound has been used in the synthesis of new antibacterial compounds .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Scientific Research Applications

Antibacterial and Anti-Inflammatory Applications

- Antibacterial Potential and Lipoxygenase Inhibition : Compounds synthesized with the 1,4-benzodioxin ring, including 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one, have shown potential as antibacterial agents and lipoxygenase inhibitors. These properties suggest their usefulness in treating inflammatory ailments (Abbasi et al., 2017).

Enzyme Inhibition and Potential Therapeutic Agents

- Bacterial Biofilm Inhibition and Cytotoxicity : Derivatives of this compound have demonstrated significant inhibitory action against bacterial biofilms, particularly those of Escherichia coli and Bacillus subtilis. Their cytotoxicity has been evaluated as docile, indicating potential for therapeutic applications (Abbasi et al., 2020).

Antimicrobial and Antifungal Agents

- Promising Antimicrobial and Antifungal Properties : Certain synthesized compounds of this compound have shown effective antimicrobial and antifungal activities, making them promising candidates for developing new antibacterial and antifungal agents (Abbasi et al., 2020).

Anti-Diabetic Potential

- α-Glucosidase Enzyme Inhibition : Certain derivatives of this compound have demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme. This suggests a potential role in the therapeutic management of type-2 diabetes (Abbasi et al., 2023).

Synthesis of Chiral Building Blocks

- Production of Chiral Building Blocks : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from compounds like this compound, are valuable for the enantiospecific synthesis of various therapeutic agents. Efficient production methods using biocatalysts have been explored for these chiral synthons (Mishra et al., 2016).

Novel Antidepressants

- Dual Action Antidepressant Drugs : Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine, a related structure, have been synthesized to develop new dual antidepressant drugs. These compounds exhibit in vitro affinity for 5-HT(1A) receptors and serotonin reuptake inhibition (Silanes et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It has been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

It is hypothesized that the compound interacts with its targets, possibly binding to the active sites of the enzymes, thereby inhibiting their function .

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can lead to an increase in acetylcholine levels. Lipoxygenases are involved in the metabolism of arachidonic acid, a key player in the inflammatory response .

Pharmacokinetics

Its physical properties such as a boiling point of 76-78°c and a molecular weight of 222.24 suggest that it may have good bioavailability.

Result of Action

The compound’s action results in the inhibition of cholinesterases and lipoxygenase enzymes, potentially leading to increased levels of acetylcholine and altered arachidonic acid metabolism . This could have various effects at the molecular and cellular levels, depending on the specific context.

Biochemical Analysis

Biochemical Properties

The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively .

Cellular Effects

The cellular effects of this compound are not fully understood. It has been observed to have antibacterial activity, inhibiting bacterial biofilm growth in certain strains of E. coli and B. subtilis .

Molecular Mechanism

Its inhibitory effects on cholinesterases and lipoxygenase enzymes suggest that it may interact with these enzymes, potentially altering their activity .

properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEXWKZOUGAVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306271 | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30830-56-9 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30830-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030830569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Ethoxyphenyl)methylideneamino]thiourea](/img/structure/B3050995.png)